N,N'-Ethylenebisoleamide is a synthetic organic compound characterized by its molecular formula C38H72N2O2 and a molar mass of 588.99 g/mol. This compound appears as a colorless to yellowish solid and is primarily synthesized through the reaction of ethylenediamine with dioleic anhydride . Its structure includes two oleamide moieties linked by an ethylene group, making it a unique diamide derivative.
These reactions are significant for modifying the compound's characteristics for specific applications in industrial processes.
N,N'-Ethylenebisoleamide exhibits surfactant and emulsifying properties, making it useful in various biomedical applications. Research indicates that it possesses a degree of biocompatibility, which allows its use in formulations for drug delivery systems and as a stabilizing agent in emulsions . Additionally, its lubricating properties are beneficial in reducing friction in biological systems.
The primary synthesis method for N,N'-Ethylenebisoleamide involves the following steps:
This method highlights the compound's accessibility for industrial production, particularly in plastics and coatings.
N,N'-Ethylenebisoleamide has diverse applications across several industries:
Studies on N,N'-Ethylenebisoleamide reveal its interactions with various substances:
N,N'-Ethylenebisoleamide shares structural similarities with other compounds but possesses unique characteristics that distinguish it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N,N'-Stearylethylene diamine | C36H74N2O2 | Derived from stearic acid; used primarily as a lubricant. |
| N,N'-Dioleoylethylenediamine | C38H72N2O2 | Similar structure but differs in fatty acid composition. |
| Ethylene bis(stearamide) | C34H68N2O2 | Contains stearic acid; commonly used as a release agent. |
N,N'-Ethylenebisoleamide stands out due to its specific fatty acid composition (predominantly oleic acid) and its versatility across various applications compared to its analogs .
Industrial synthesis of N,N'-ethylenebisoleamide predominantly employs a two-stage esterification-transamidation sequence. The patented approach using sulfated rapeseed oil involves initial esterification with methanol under solid acid catalysis, yielding rapeseed oil methyl esters (RME) at 85–90°C. Subsequent vacuum distillation purifies RME, which undergoes transamidation with ethylenediamine in the presence of potassium hydroxide (1–2 wt%) at 110–130°C. Kinetic studies reveal second-order dependence on methyl oleate concentration, with an activation energy of 72 kJ/mol.
Alternative catalytic systems include bismuth(III)-based Lewis acids, which achieve 62–80% conversion in esterification at 150°C without requiring azeotropic water removal. Compared to traditional tin catalysts (e.g., BuSnO₂H), bismuth trioxide (Bi₂O₃) demonstrates comparable activity (ΔG‡ = 20 kcal/mol) while mitigating toxicity concerns. Transamidation efficiency correlates with base strength, where KOH outperforms NaOH in minimizing diamine oligomerization (<5% side products).
Table 1: Comparative Performance of Transamidation Catalysts
| Catalyst | Temperature (°C) | Conversion (%) | Byproduct Formation |
|---|---|---|---|
| KOH | 120 | 94.2 | <5% oligomers |
| Bi₂O₃ | 150 | 78.5 | 8–12% carboxylates |
| BuSnO₂H | 130 | 82.3 | 6–9% tin residues |
Sulfated rapeseed oil, a non-edible renewable resource, replaces petroleum-derived oleic acid in the patented process, reducing carbon footprint by 40% compared to conventional routes. Enzymatic methods using immobilized Candida rugosa lipase enable solvent-free amidation, achieving 31.4% conversion at 36 hours with a 1:5 oleic acid:urea ratio. Although slower than chemical catalysis, enzymatic routes eliminate heavy metal waste and operate at ambient pressures.
Supercritical methanol (scMeOH) systems enhance reaction sustainability by:
Life cycle assessments demonstrate a 34% reduction in ecotoxicity potential when using rapeseed-derived feedstocks versus petrochemical precursors.
Batch reactors dominate industrial production but face heat transfer limitations during exothermic amidation (ΔH = −58 kJ/mol). Microchannel reactors with 500 µm diameter channels improve temperature control, reducing hot spots by 14°C and cycle times by 30%. However, catalyst fouling on reactor walls decreases volumetric productivity by 18% after 50 cycles.
Hybrid packed-bed systems integrating esterification and transamidation stages show promise:
Pilot-scale trials reveal throughput limitations above 500 L/h due to pressure drop accumulation in catalyst beds, necessitating modular parallel reactor designs.
The synthesis generates three recoverable streams:
Closed-loop water systems employing forward osmosis reduce wastewater discharge by 65%, with activated carbon beds removing residual amines (<0.2 ppm). Industrial symbiosis models integrate waste heat from amidation reactors (120–150°C) into district heating networks, improving overall energy efficiency by 22%.
N,N'-Ethylenebisoleamide operates as a boundary lubricant in Acrylonitrile-Butadiene-Styrene (ABS) by forming a monolayer at polymer-polymer or polymer-metal interfaces. This reduces the coefficient of friction (COF) from 0.45–0.55 to 0.18–0.25 under dynamic loading conditions [7] [9]. The mechanism involves alkyl chain alignment perpendicular to the substrate, creating a low-shear interface that minimizes stick-slip phenomena responsible for squeak noise in automotive components [8]. Comparative studies show its superiority over ethylene bis-stearamide in maintaining lubricity at elevated temperatures (80°C), where surface energy decreases by 22–28 mN/m [9].
Table 1: Friction Performance of N,N'-Ethylenebisoleamide in Acrylonitrile-Butadiene-Styrene
| Condition | COF (Unmodified) | COF (With Additive) | Noise Reduction (dB) |
|---|---|---|---|
| 23°C, 1 MPa Load | 0.51 ± 0.03 | 0.21 ± 0.02 | 12.4 ± 1.2 |
| 80°C, 1 MPa Load | 0.49 ± 0.04 | 0.24 ± 0.03 | 9.8 ± 0.9 |
| 23°C, Oscillatory Shear | 0.47 ± 0.02 | 0.19 ± 0.01 | 14.1 ± 1.5 |
The additive’s oleic acid moieties enable preferential adsorption onto polar acrylonitrile domains, reducing inter-chain hydrogen bonding by 18–22% as quantified through Fourier-transform infrared spectroscopy [8]. This selective interaction prevents lubricant phase separation during high-shear processing, a common issue with non-polar alternatives.
In low-density polyethylene (LDPE) and linear low-density polyethylene (LLDPE) films, N,N'-ethylenebisoleamide migrates to the surface at rates of 0.8–1.2 μg/cm²/hour under ambient conditions, forming a microscale roughened topology (Ra = 0.45–0.55 μm vs. 0.15–0.25 μm untreated) [1] [4]. This topography increases air entrapment between film layers, reducing van der Waals adhesion forces by 60–70%. Industrial trials demonstrate blocking force reductions from 12.5 N/cm² to 3.8 N/cm² in 25 μm blown films processed at 190–210°C [4].
The additive’s efficacy correlates with its melting point (113–118°C), which ensures gradual crystallization during film cooling to create optimal surface asperity distribution. Differential scanning calorimetry profiles show a 14–16°C supercooling requirement for nucleation, enabling controlled phase separation [4]. Compared to erucamide, N,N'-ethylenebisoleamide exhibits 20–25% lower temperature-dependent migration rates, making it preferable for applications requiring thermal stability above 130°C.
When combined with zinc-based thermal stabilizers in rigid Polyvinyl Chloride (PVC), N,N'-ethylenebisoleamide enhances initial color retention by 30–40% during processing at 180–190°C [1]. The synergy arises from the additive’s capacity to complex with zinc chloride byproducts through its amide groups, reducing catalytic degradation effects. Rheological studies indicate a 12–15% reduction in melt viscosity compared to stabilizer-only formulations, attributed to lubricant-mediated shear thinning.
Table 2: Thermal Stability Enhancement in Polyvinyl Chloride Blends
| Stabilizer System | Time to Discoloration (min) | Yellowness Index (ΔYI) | Torque Reduction (%) |
|---|---|---|---|
| Zinc Stearate Alone | 22 ± 1.5 | 18.2 ± 0.8 | - |
| Zinc Stearate + Additive | 31 ± 2.1 | 12.4 ± 0.6 | 14.3 ± 1.2 |
| Calcium-Zinc System Alone | 35 ± 1.8 | 15.1 ± 0.7 | - |
| Calcium-Zinc + Additive | 44 ± 2.4 | 10.8 ± 0.5 | 18.9 ± 1.5 |
The additive’s bis-amide structure provides sites for HCl scavenging, complementing metal soap stabilizers. This dual functionality increases the dehydrochlorination induction time by 25–30 minutes in accelerated aging tests at 200°C [1].
Molecular dynamics simulations reveal that N,N'-ethylenebisoleamide reduces entanglement density (νₑ) in Styrene-Acrylonitrile (SAN) from 0.35 to 0.27 chain segments/nm³ at 220°C [10]. The lubricant molecules intercalate between copolymer chains, increasing the tube diameter of the reptation model by 1.8–2.2 Å. This translates to a 35–40% reduction in zero-shear viscosity (η₀) at 10 wt% additive loading, enabling lower processing temperatures without thermal degradation.
The additive’s olefinic backbone aligns parallel to SAN chains, creating slip planes that reduce interchain friction coefficients by 45–50%. Quasi-elastic neutron scattering data show a 22% increase in segmental mobility for acrylonitrile-rich domains, critical for maintaining optical clarity in modified SAN [10]. These effects persist up to the additive’s thermal decomposition temperature (270°C), making it suitable for injection molding applications requiring precise flow control.
The application of N,N'-Ethylenebisoleamide as a mold release agent in injection molding processes represents one of its most significant tribological contributions. Research demonstrates that this compound functions effectively as both an internal and external lubricant for thermoplastic resins during injection molding operations [2] [3].
N,N'-Ethylenebisoleamide operates through multiple mechanisms to achieve friction coefficient reduction in mold release applications. The compound's molecular structure enables it to migrate to polymer surfaces during processing, where it forms a lubricating film that significantly reduces interfacial friction [5]. Studies on polyethylene films modified with N,N'-Ethylenebisoleamide show that the compound improves slip characteristics while maintaining other physical properties such as clarity, permeability, and printability [5].
The lubrication effectiveness stems from the compound's low solubility in polyolefinic materials, which causes most of the additive to migrate to the pellet surface, creating a slippery interface [6]. When applied as a surface coating rather than an internal additive, the compound remains predominantly on the surface, requiring significantly lower concentrations to achieve equivalent performance [6].
Research on acrylonitrile-butadiene-styrene (ABS) resin demonstrates quantifiable improvements in melt flow characteristics with N,N'-Ethylenebisoleamide incorporation. Studies show that the melt flow rate of ABS resin containing 2.0 weight percent N,N'-Ethylenebisoleamide reached 22.1 grams per 10 minutes, representing a 49 percent improvement compared to pure ABS resin at 14.8 grams per 10 minutes [7]. Additionally, the torque value decreased from 2.03 Newton-meters for pure ABS to 1.69 Newton-meters with the additive, indicating reduced processing resistance [7].
| Parameter | Pure ABS | ABS + 2.0 wt% EBO | Improvement |
|---|---|---|---|
| Melt Flow Rate (g/10 min) | 14.8 | 22.1 | 49% |
| Torque Value (N·m) | 2.03 | 1.69 | 17% |
The rheological studies further confirm that N,N'-Ethylenebisoleamide reduces the complex viscosity of the ABS resin through decreased entanglement density of molecular chains and increased mobility of chain segments [7]. This mechanism provides enhanced free space for molecular motion due to the free-volume effect, thereby increasing the mean square displacement of the system [7].
N,N'-Ethylenebisoleamide demonstrates particular effectiveness in challenging molding applications involving elastomers and specialized polymer systems. The compound serves as an anti-adhesion agent, extrusion aid, and mold release agent for chlorohydrin rubber, fluorinated rubber, and nitrile rubber systems [8]. In thermoplastic urethane (TPU) applications, it functions as a dedicated mold release agent, facilitating smooth part extraction while maintaining surface quality [1].
N,N'-Ethylenebisoleamide exhibits significant capabilities in surface energy modulation, particularly in applications requiring enhanced pigment dispersion and improved interfacial interactions. The compound functions as both a pigment grinding agent and pigment dispersant, contributing to better color development and processing characteristics in polymer systems [3] [9].
The surface energy modulation properties of N,N'-Ethylenebisoleamide arise from its amphiphilic molecular structure, which enables interaction with both polar and non-polar surfaces. Research on similar ethylene bis-amide compounds demonstrates that these materials achieve surface energy matching through polar amide groups that adsorb onto filler surfaces, effectively reducing interfacial energy differences . This mechanism has been verified through contact angle measurements, which show measurable changes in wetting behavior when these compounds are present .
The compound's effectiveness in pigment dispersion applications stems from its ability to modify the surface characteristics of pigment particles, improving their compatibility with polymer matrices. Studies on phase change ink formulations demonstrate that N,N'-Ethylenebisoleamide serves as an effective dispersant for various pigment systems, enabling better particle distribution and enhanced color performance [11] [12].
In masterbatch applications, N,N'-Ethylenebisoleamide functions as a dispersing agent for color pigments and fillers in polyolefin, acrylonitrile-butadiene-styrene, polystyrene, and engineering plastic systems [4]. The compound increases the Melt Flow Rate of masterbatch formulations while simultaneously improving the surface brightness of final products [4].
Research on quinacridone nanocrystal surfaces provides direct evidence of covalent attachment mechanisms, where oleate headgroups bind to nitrogen atoms on crystal surfaces through the carbonyl functionality [13]. This interaction demonstrates the compound's ability to form stable interfacial bonds that enhance dispersion stability and reduce agglomeration tendencies [13].
Studies examining the relationship between surface modification and pigment dispersion efficiency show that N,N'-Ethylenebisoleamide treatment results in measurable improvements in processing characteristics. The compound enables better wetting of pigment surfaces by reducing surface tension differences between the pigment and the liquid medium [14]. According to the Young equation, effective wetting requires the surface tension of the liquid to be lower than the surface energy of the pigment, and N,N'-Ethylenebisoleamide helps achieve this balance [14].
The energy required for particle size reduction during grinding operations is proportional to the surface tension of the dispersion system [14]. By modifying surface energy characteristics, N,N'-Ethylenebisoleamide reduces the energy expenditure required for achieving smaller particle sizes and increased surface area, resulting in higher color strength and more cost-efficient processing [14].
N,N'-Ethylenebisoleamide demonstrates significant potential for wear resistance optimization in engineering plastic composite systems through multiple mechanisms including lubrication enhancement, surface modification, and tribological property improvement.
Research on cellulosic-thermoplastic composites shows that ethylene bis-amide compounds, when combined with inorganic particulates such as pumice, produce composite materials with superior extrusion properties compared to conventional metal stearate formulations [15]. These combinations demonstrate improved flex strength and enhanced resistance to water absorption, indicating better long-term durability [15].
The incorporation of N,N'-Ethylenebisoleamide in engineering plastic composites addresses the inherent flow property limitations of high-performance materials. Studies on powder metallurgy applications reveal that N,N'-ethylenebis(stearamide), a structurally similar compound, exhibits distinct tribological properties under different loading conditions [16]. Surface force and resonance shear measurements demonstrate that ethylene bis-amide compounds show larger frictional forces under low applied loads compared to alternative lubricants, which influences powder mixture flowability [16].
Advanced molecular dynamics simulations reveal that N,N'-Ethylenebisoleamide optimization occurs through a unique "chain-combing" mechanism that aligns polymer chains and reinforces hydrogen bonding at the molecular level [17]. This mechanism contributes to enhanced crystallinity and improved mechanical properties in engineering plastic systems [17].
Research on Surface Mechanical Treatment applications demonstrates that when applied to engineering plastics including polyamide 66 (PA66), polyetheretherketone (PEEK), polyoxymethylene (POM), and polyphenylene sulfide (PPS), significant property enhancements can be achieved [17]. For PA66 specifically, treatments involving similar bis-amide compounds result in Young's Modulus improvements of 88.39 percent and Ultimate Tensile Strength increases of 28.37 percent [17].
Tribological testing of organic friction modifiers on steel surfaces provides insights into the friction reduction mechanisms relevant to N,N'-Ethylenebisoleamide applications [18]. Studies examining chains packing versus molecule-metal interactions show that organic friction modifiers achieve significant friction coefficient reductions through boundary lubrication regimes [18]. The research demonstrates that organic friction modifiers show substantial friction reduction between 318 K and 393 K operating temperatures [18].
| Temperature (K) | Initial Friction Coefficient | Final Friction Coefficient | Reduction |
|---|---|---|---|
| 318 | 0.045 | 0.029 | 36% |
| 393 | 0.041 | 0.025 | 39% |
| 423 | 0.038 | 0.032 | 16% |
Comparative studies on engineering plastic wear resistance show that while plastics generally exhibit higher wear rates than metallic materials under severe conditions, appropriate surface treatments and additive incorporation can significantly improve performance [19]. The results indicate that optimization strategies must consider both material selection and processing parameters to achieve optimal wear resistance [19].
Research on multi-dimensional nanofillers for tribological performance enhancement reveals that the combination of surface modification agents like N,N'-Ethylenebisoleamide with nanoscale reinforcements can achieve synergistic effects [20]. Studies demonstrate that composite coatings containing appropriately dispersed nanofillers exhibit friction coefficient reductions of up to 18 percent compared to pure polymer systems [20].
The optimization of wear resistance in engineering plastic composites requires careful attention to concentration effects. Research shows that while low concentrations of modifying agents improve tribological properties, excessive concentrations can lead to agglomeration and deteriorated performance [20]. The optimal concentration typically falls within a narrow range that balances lubrication benefits with mechanical property retention [20].